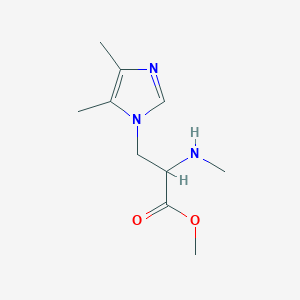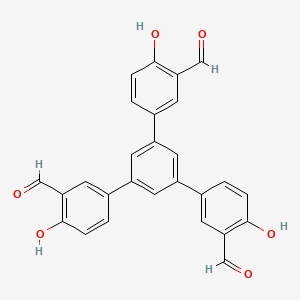
1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine is a chemical compound with a complex structure that includes a chlorophenoxy group, a fluorophenyl group, and an ethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorophenol with 2-fluorobenzaldehyde to form the corresponding chlorophenoxy-fluorophenyl intermediate. This intermediate is then subjected to reductive amination with methylamine to yield the final product .
Industrial Production Methods
In an industrial setting, the production of {1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
{1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .
Applications De Recherche Scientifique
{1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
{2-(4-chlorophenoxy)-5-fluorophenyl}methyl(ethyl)amine: This compound has a similar structure but with an ethyl group instead of a methyl group.
{2-(4-chlorophenoxy)-5-fluorophenyl}methyl(amine): This compound lacks the ethyl group, making it structurally simpler.
Uniqueness
{1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
289717-58-4 |
|---|---|
Formule moléculaire |
C15H15ClFNO |
Poids moléculaire |
279.73 g/mol |
Nom IUPAC |
1-[2-(4-chlorophenoxy)-5-fluorophenyl]-N-methylethanamine |
InChI |
InChI=1S/C15H15ClFNO/c1-10(18-2)14-9-12(17)5-8-15(14)19-13-6-3-11(16)4-7-13/h3-10,18H,1-2H3 |
Clé InChI |
WJHPAIHCWWZGFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)F)OC2=CC=C(C=C2)Cl)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Bromo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13645840.png)


![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13645862.png)






